Corticosterone-21-hemisuccinate

Catalog No.
S592939
CAS No.
10215-77-7
M.F
C25H34O7
M. Wt
446.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Corticosterone-21-hemisuccinate

CAS Number

10215-77-7

Product Name

Corticosterone-21-hemisuccinate

IUPAC Name

4-[2-[(8S,9S,10R,11S,13S,14S,17S)-11-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoic acid

Molecular Formula

C25H34O7

Molecular Weight

446.5 g/mol

InChI

InChI=1S/C25H34O7/c1-24-10-9-15(26)11-14(24)3-4-16-17-5-6-18(25(17,2)12-19(27)23(16)24)20(28)13-32-22(31)8-7-21(29)30/h11,16-19,23,27H,3-10,12-13H2,1-2H3,(H,29,30)/t16-,17-,18+,19-,23+,24-,25-/m0/s1

InChI Key

KEECMXYFGNWLEA-BIGDRKAKSA-N

SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4C(=O)COC(=O)CCC(=O)O)C)O

Synonyms

corticosterone-21-hemisuccinate

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4C(=O)COC(=O)CCC(=O)O)C)O

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@H]4C(=O)COC(=O)CCC(=O)O)C)O

Corticosterone-21-hemisuccinate is a synthetic derivative of corticosterone, a naturally occurring steroid hormone produced by the adrenal cortex. This compound is characterized by the addition of a hemisuccinate group at the 21-position of the corticosterone molecule. Its molecular formula is C25H34O7C_{25}H_{34}O_{7}, and it has a molecular weight of approximately 434.54 g/mol . The introduction of the hemisuccinate moiety enhances its solubility in water, making it more suitable for pharmaceutical applications compared to its parent compound.

Typical of steroid derivatives. The most notable reactions include:

  • Esterification: The hemisuccinate group can react with alcohols to form esters, which may alter its pharmacokinetic properties.
  • Hydrolysis: In aqueous environments, the ester bond can be hydrolyzed, regenerating corticosterone and succinic acid.
  • Acyl Transfer Reactions: This compound can participate in acyl transfer reactions, influenced by carboxyl groups, which are essential in corticosteroid chemistry .

These reactions are crucial for understanding how corticosterone-21-hemisuccinate can be modified for various applications.

Corticosterone-21-hemisuccinate exhibits significant biological activity primarily through its interaction with glucocorticoid receptors. Upon binding, it initiates the transcription of genes involved in anti-inflammatory and immunosuppressive responses. This activity makes it useful in treating conditions characterized by excessive inflammation or immune response . Additionally, its enhanced solubility allows for more effective delivery and absorption in biological systems compared to corticosterone.

The synthesis of corticosterone-21-hemisuccinate typically involves the following steps:

  • Starting Material: Corticosterone is used as the starting material.
  • Activation of Succinic Anhydride: Succinic anhydride is activated using a suitable reagent (often a catalyst) to facilitate the reaction.
  • Esterification Reaction: The activated succinic anhydride is reacted with corticosterone under controlled conditions (temperature and pH) to yield corticosterone-21-hemisuccinate.
  • Purification: The product is purified through techniques such as recrystallization or chromatography to achieve high purity levels suitable for pharmaceutical use .

Corticosterone-21-hemisuccinate has several applications, particularly in medical and research settings:

  • Pharmaceutical Use: It is utilized as an anti-inflammatory agent in various formulations aimed at treating autoimmune diseases and inflammatory conditions.
  • Research Tool: The compound serves as a reference standard in biochemical assays and studies involving glucocorticoid signaling pathways.
  • Diagnostic

Studies on corticosterone-21-hemisuccinate have revealed its interactions with various biological systems:

  • Glucocorticoid Receptors: It binds effectively to glucocorticoid receptors, similar to natural corticosteroids, mediating physiological responses.
  • Drug Interactions: Research indicates potential interactions with other medications that affect steroid metabolism or receptor activity, necessitating careful consideration during co-administration .

These interactions underscore the importance of understanding its pharmacodynamics and pharmacokinetics for safe therapeutic use.

Corticosterone-21-hemisuccinate shares structural similarities with several other corticosteroids and their derivatives. Below are some compounds for comparison:

Compound NameMolecular FormulaUnique Features
CorticosteroneC21H30O4Natural hormone; less soluble than hemisuccinate
Hydrocortisone 21-HemisuccinateC25H34O8Water-soluble; used for similar therapeutic applications
DexamethasoneC22H29F2O5Potent anti-inflammatory; fluorinated derivative
PrednisoloneC21H28O5Synthetic derivative; widely used in therapy

Corticosterone-21-hemisuccinate stands out due to its enhanced solubility and specific interactions with glucocorticoid receptors, making it particularly valuable in therapeutic contexts where rapid absorption is critical.

XLogP3

1.9

UNII

IU50V885SP

Wikipedia

Corticosterone-21-hemisuccinate

Dates

Modify: 2024-02-18

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